molecular formula C10H12OS B13203736 1-[(2-Methylphenyl)sulfanyl]propan-2-one CAS No. 112091-20-0

1-[(2-Methylphenyl)sulfanyl]propan-2-one

Cat. No.: B13203736
CAS No.: 112091-20-0
M. Wt: 180.27 g/mol
InChI Key: PIANHHJHCFFVSP-UHFFFAOYSA-N
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Description

1-[(2-Methylphenyl)sulfanyl]propan-2-one is an organic compound with the molecular formula C10H12OS It is characterized by the presence of a sulfanyl group attached to a phenyl ring and a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(2-Methylphenyl)sulfanyl]propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-methylthiophenol with propan-2-one under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methylphenyl)sulfanyl]propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2-Methylphenyl)sulfanyl]propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[(2-Methylphenyl)sulfanyl]propan-2-one involves its interaction with specific molecular targets. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in biological targets, potentially affecting enzyme activity or receptor binding .

Comparison with Similar Compounds

Similar Compounds

    1-[(2-Methylpropyl)sulfanyl]propan-2-one: Similar structure but with a different alkyl group attached to the sulfanyl moiety.

    1-[(2-Methylphenyl)sulfanyl]ethanone: Similar structure but with an ethanone moiety instead of propan-2-one.

    1-[(2-Methylphenyl)sulfanyl]butan-2-one: Similar structure but with a butan-2-one moiety

Uniqueness

1-[(2-Methylphenyl)sulfanyl]propan-2-one is unique due to its specific combination of a phenyl ring, sulfanyl group, and propan-2-one moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

112091-20-0

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

1-(2-methylphenyl)sulfanylpropan-2-one

InChI

InChI=1S/C10H12OS/c1-8-5-3-4-6-10(8)12-7-9(2)11/h3-6H,7H2,1-2H3

InChI Key

PIANHHJHCFFVSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1SCC(=O)C

Origin of Product

United States

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